molecular formula C13H10BrClFNO B2775443 4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol CAS No. 1232804-13-5

4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol

Cat. No.: B2775443
CAS No.: 1232804-13-5
M. Wt: 330.58
InChI Key: YCQFOSMZKZHCRC-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol is a high-purity, halogenated phenolic compound intended for research and development purposes only. It is not for diagnostic or therapeutic use. Compounds within this structural class, featuring halogen atoms (bromine, chlorine, fluorine) and a phenolic ring system, serve as crucial intermediates in medicinal chemistry and materials science . The presence of multiple halogens can be instrumental in inducing and tuning biological activity, with similar structures being investigated for antimicrobial properties . Furthermore, the molecular scaffold, which includes a phenol and an aniline derivative, is characteristic of compounds studied for their antioxidant potential. Research on analogous Schiff base ligands suggests such molecules can act as radical scavengers via hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms, making them subjects of interest for the development of synthetic antioxidants . This combination of features makes this compound a valuable building block for synthesizing more complex molecules and for fundamental studies in drug discovery and organic synthesis.

Properties

IUPAC Name

4-bromo-2-[(5-chloro-2-fluoroanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClFNO/c14-9-1-4-13(18)8(5-9)7-17-12-6-10(15)2-3-11(12)16/h1-6,17-18H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQFOSMZKZHCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NCC2=C(C=CC(=C2)Br)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, studies have explored the effects of similar compounds on various cancer cell lines, demonstrating inhibition of cell proliferation and induction of apoptosis. The presence of halogen atoms (bromine, chlorine, fluorine) is believed to enhance biological activity by influencing the compound's interaction with biological targets .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Biochemical Research

Proteomics Research
this compound is utilized in proteomics research for its biochemical properties. It serves as a tool for studying protein interactions and modifications due to its ability to selectively bind to certain proteins . This application is crucial for understanding cellular mechanisms and developing targeted therapies.

Agricultural Applications

Pesticide Development
The compound has potential applications in agriculture as an intermediate for developing insecticides and acaricides. Its structural properties allow it to be synthesized into more complex molecules that can effectively target agricultural pests while minimizing harm to non-target organisms .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAnticancer activity against various cell lines
Antimicrobial properties against Gram-positive and Gram-negative bacteria
Biochemical ResearchUsed in proteomics for studying protein interactions
AgriculturalIntermediate for insecticides and acaricides

Case Studies

  • Anticancer Activity Study : A study published in a peer-reviewed journal examined the effects of halogenated phenols on MCF-7 breast cancer cells. The results indicated that compounds similar to this compound significantly reduced cell viability, suggesting potential for further development as anticancer agents .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial activity of halogenated phenolic compounds against multiple bacterial strains. The findings revealed that these compounds exhibited significant inhibition zones in disc diffusion assays, highlighting their potential as new antimicrobial agents .
  • Agricultural Application Research : Research conducted on the synthesis of insecticidal compounds derived from this compound demonstrated effective pest control while maintaining low toxicity levels to beneficial insects, indicating its viability in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

Key comparisons include:

Table 1: Substituent Comparison
Compound Substituents on Aromatic Rings Functional Group Key Properties/Effects
Target compound 4-Br (phenol), 5-Cl-2-F (aniline) Aminomethyl High electronegativity, steric bulk
(E)-4-Bromo-2-[(phenylimino)methyl]phenol 4-Br (phenol), unsubstituted phenyl (imine) Imine (Schiff base) Thermochromic (dihedral angle-dependent)
HL1 () 4-Br (phenol), 4-Br (aniline) Imine (Schiff base) Cu²⁺/Zn²⁺ sensing, fluorescence
4-Bromo-2-(((4-morpholinophenyl)imino)methyl)phenol 4-Br (phenol), 4-morpholino (aniline) Imine (Schiff base) Antioxidant activity (929 µM Fe²⁺/g)
2-Bromo-4-chloro-6-[(2-chlorophenyl)iminomethyl]phenol 2-Br-4-Cl (phenol), 2-Cl (aniline) Imine (Schiff base) Structural asymmetry, crystallinity
  • Steric Effects : The 5-Cl-2-F group introduces greater steric hindrance than simpler substituents (e.g., morpholine in ), which may limit conformational flexibility and affect molecular packing in crystalline states.

Thermochromic and Structural Behavior

  • Thermochromism: The target compound’s aminomethyl group may reduce thermochromic activity compared to Schiff bases like (E)-4-Bromo-2-[(phenylimino)methyl]phenol, where dihedral angles between aromatic rings (θ < 25°) enable pronounced color changes .
  • Crystallinity : Halogen substituents (Br, Cl, F) in the target compound likely enhance intermolecular interactions (e.g., halogen bonding), improving crystallinity compared to less halogenated analogs.

Biological Activity

4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol, a compound with the molecular formula C13H10BrClFNO, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a bromine atom, a chlorine atom, and a fluorine atom, which are known to influence biological activity through various mechanisms. The presence of halogens can enhance lipophilicity, improve binding affinity to biological targets, and affect the pharmacokinetic properties of the molecule.

Chemical Structure

PropertyValue
Molecular FormulaC13H10BrClFNO
Molecular Weight330.58 g/mol
SMILESCc1ccc(c(c1Br)C(=N)c2cc(Cl)cc(F)c2)N
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators of signaling pathways.

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as cell proliferation and apoptosis.
  • Receptor Interaction : It could potentially interact with G-protein coupled receptors (GPCRs), influencing neurotransmitter signaling.

Structure-Activity Relationship (SAR)

The SAR studies suggest that the positioning of halogen atoms significantly affects the compound's potency. For instance, fluorination at the para position enhances metabolic stability and increases binding affinity for target proteins .

Antimicrobial Activity

A study explored the antimicrobial properties of halogenated compounds, including derivatives of this compound. Results indicated that halogenation improved antimicrobial efficacy against resistant strains of bacteria, highlighting the compound's potential as an antimicrobial agent .

Cytotoxicity and Cancer Research

In a recent investigation, the cytotoxic effects of this compound were evaluated against various cancer cell lines. The findings showed significant inhibition of cell growth in breast cancer and leukemia models, suggesting its potential as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest .

Neuropharmacological Effects

Another study assessed the neuropharmacological profile of similar compounds, revealing that they could modulate serotonin receptors, which are crucial for mood regulation. This suggests that this compound may have implications in treating mood disorders .

Toxicological Profile

Understanding the toxicity associated with this compound is crucial for its development as a therapeutic agent. Preliminary data indicate low acute toxicity; however, further studies are needed to assess chronic exposure effects and long-term safety profiles.

Toxicity Data Summary

EndpointResult
Acute ToxicityLow
MutagenicityNot significant
Chronic ToxicityUnder investigation

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions, including bromination, Schiff base formation, and reductive amination. For example:

Bromination : Introduce the bromo group at the para position of phenol using HBr or NBS (N-bromosuccinimide) under controlled pH .

Schiff Base Formation : React 4-bromo-2-hydroxybenzaldehyde with 5-chloro-2-fluoroaniline in ethanol under reflux, catalyzed by acetic acid .

Reductive Amination : Reduce the imine bond using NaBH₄ or Pd/C under hydrogen atmosphere to stabilize the aminomethyl linkage .
Key Considerations : Yield optimization (e.g., 42–100% in analogous syntheses) depends on solvent polarity, temperature (60–80°C), and stoichiometric ratios .

Q. How can the structure of this compound be rigorously characterized?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, NH resonance at δ 3.2–4.0 ppm) .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., Br···O contacts at ~3.1 Å, C–H···O hydrogen bonds) .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 358.97 [M+H]⁺) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the aminomethyl group in cross-coupling reactions?

Methodological Answer: The aminomethyl (–CH₂NH–) group acts as a directing moiety in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Key steps:

Coordination : Pd⁰ binds to the nitrogen lone pair, activating the ortho C–Br bond for oxidative addition .

Selectivity : Steric hindrance from the 5-chloro-2-fluorophenyl group reduces side reactions (e.g., <5% homocoupling in analogous systems) .

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance Pd dispersion, while additives like K₂CO₃ neutralize HBr byproducts .

Q. How do substituents (Br, Cl, F) influence biological activity in enzyme inhibition assays?

Methodological Answer:

  • Halogen Bonding : Bromo and chloro groups enhance binding to hydrophobic enzyme pockets (e.g., CYP450 isoforms) via σ-hole interactions .
  • Electron-Withdrawing Effects : Fluorine at the ortho position increases phenolic O–H acidity (pKa ~8.5), promoting hydrogen bonding with catalytic residues .
  • Case Study : Analogous halogenated phenols show IC₅₀ values of 1–10 µM against bacterial dehydrogenases, with bromine critical for potency .

Q. What environmental stability and degradation pathways are relevant for this compound?

Methodological Answer:

  • Photodegradation : UV irradiation (λ = 254 nm) cleaves the C–Br bond, forming 2-aminomethylphenol derivatives (t₁/₂ = 12–24 hrs in aqueous media) .
  • Biodegradation : Soil microbes (e.g., Pseudomonas spp.) hydrolyze the aminomethyl group, yielding 5-chloro-2-fluoroaniline (monitored via LC-MS) .
  • Persistence : LogP ~3.2 suggests moderate bioaccumulation; QSAR models predict low acute aquatic toxicity (EC₅₀ >100 mg/L) .

Q. How can contradictory data on reaction yields or biological activity be resolved?

Methodological Answer:

  • Statistical Analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature vs. catalyst loading) .
  • Reproducibility Checks : Compare synthetic protocols (e.g., NaBH₄ vs. LiAlH₄ reduction) and biological assay conditions (cell lines, exposure times) .
  • Meta-Analysis : Cross-reference PubChem and crystallographic databases to validate structural outliers .

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